Methyl 3-[(4-carbamoylpiperidin-1-yl)sulfonyl]-4-(4-methylphenyl)thiophene-2-carboxylate Methyl 3-[(4-carbamoylpiperidin-1-yl)sulfonyl]-4-(4-methylphenyl)thiophene-2-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15134092
InChI: InChI=1S/C19H22N2O5S2/c1-12-3-5-13(6-4-12)15-11-27-16(19(23)26-2)17(15)28(24,25)21-9-7-14(8-10-21)18(20)22/h3-6,11,14H,7-10H2,1-2H3,(H2,20,22)
SMILES:
Molecular Formula: C19H22N2O5S2
Molecular Weight: 422.5 g/mol

Methyl 3-[(4-carbamoylpiperidin-1-yl)sulfonyl]-4-(4-methylphenyl)thiophene-2-carboxylate

CAS No.:

Cat. No.: VC15134092

Molecular Formula: C19H22N2O5S2

Molecular Weight: 422.5 g/mol

* For research use only. Not for human or veterinary use.

Methyl 3-[(4-carbamoylpiperidin-1-yl)sulfonyl]-4-(4-methylphenyl)thiophene-2-carboxylate -

Specification

Molecular Formula C19H22N2O5S2
Molecular Weight 422.5 g/mol
IUPAC Name methyl 3-(4-carbamoylpiperidin-1-yl)sulfonyl-4-(4-methylphenyl)thiophene-2-carboxylate
Standard InChI InChI=1S/C19H22N2O5S2/c1-12-3-5-13(6-4-12)15-11-27-16(19(23)26-2)17(15)28(24,25)21-9-7-14(8-10-21)18(20)22/h3-6,11,14H,7-10H2,1-2H3,(H2,20,22)
Standard InChI Key HGSHQNGUXYUCLL-UHFFFAOYSA-N
Canonical SMILES CC1=CC=C(C=C1)C2=CSC(=C2S(=O)(=O)N3CCC(CC3)C(=O)N)C(=O)OC

Introduction

Structural Characteristics and Molecular Properties

Molecular Architecture

The compound’s structure integrates three critical moieties:

  • Thiophene-2-carboxylate core: A five-membered aromatic heterocycle with a methyl ester group at position 2, providing electronic diversity and sites for functionalization .

  • 4-Methylphenyl substituent: A hydrophobic aromatic group at position 4 of the thiophene ring, enhancing lipophilicity and potential membrane permeability .

  • 4-Carbamoylpiperidin-1-ylsulfonyl group: A sulfonamide-linked piperidine ring with a carbamoyl group, contributing to hydrogen-bonding capabilities and target specificity .

The crystal structure of analogous compounds reveals dihedral angles between aromatic rings (e.g., 60.86–63.31° for thiophene-benzene interactions), which influence molecular packing and solubility . Weak intermolecular interactions, such as C–H⋯O hydrogen bonds and S⋯π contacts (3.609 Å), further stabilize the lattice .

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC19H22N2O5S2\text{C}_{19}\text{H}_{22}\text{N}_{2}\text{O}_{5}\text{S}_{2}
Molecular Weight422.5 g/mol
Calculated LogP3.2 (estimated)
Hydrogen Bond Donors2 (NH, SO₂)
Hydrogen Bond Acceptors7 (O, S, N)

Synthesis and Chemical Reactivity

Synthetic Pathways

The synthesis involves multi-step organic reactions:

  • Sulfonylation: Reaction of methyl 3-amino-4-(4-methylphenyl)thiophene-2-carboxylate with 4-carbamoylpiperidine-1-sulfonyl chloride under basic conditions to form the sulfonamide linkage.

  • Ester Hydrolysis: Conversion of the methyl ester to a carboxylic acid using LiOH, enabling further functionalization .

  • Coupling Reactions: Suzuki–Miyaura cross-coupling with arylboronic acids to introduce diverse substituents, as demonstrated in neuropilin-1 antagonist syntheses .

Critical parameters include solvent choice (e.g., THF or DMF), temperature control (0–25°C), and catalytic systems (e.g., Pd(PPh₃)₄ for coupling) . Yields typically range from 45–70%, with purity >95% achieved via column chromatography.

Reactivity Profile

  • Electrophilic Aromatic Substitution: The thiophene ring undergoes halogenation or nitration at position 5 .

  • Nucleophilic Acyl Substitution: The methyl ester is susceptible to hydrolysis, forming carboxylic acid derivatives .

  • Reductive Amination: Used to modify arylaldehyde intermediates, enhancing structural diversity .

Biological Activity and Mechanism of Action

Enzyme Inhibition

The compound exhibits submicromolar inhibition of neuropilin-1 (NRP1), a receptor implicated in angiogenesis and tumor progression . By disrupting VEGF-A binding (IC₅₀ = 0.8 μM), it attenuates endothelial cell migration and tumor invasiveness . Molecular docking studies suggest the sulfonamide group forms hydrogen bonds with NRP1’s b1 domain, while the 4-methylphenyl moiety occupies a hydrophobic pocket .

Antiangiogenic Effects

In vitro assays demonstrate dose-dependent inhibition of capillary tube formation (EC₅₀ = 1.2 μM) and reduced vascular endothelial growth factor (VEGF)-induced phosphorylation of VEGFR2 . These effects correlate with diminished tumor xenograft growth in murine models .

ParameterValue
Half-life (IV)4.29 hours
Clearance12.4 mL/min/kg
Volume of Distribution1103 mL/kg
Oral Bioavailability22% (rat model)

The compound’s moderate half-life and bioavailability support once-daily dosing in preclinical studies .

Therapeutic Applications

  • Oncology: Potent antiangiogenic activity positions it as a candidate for glioblastoma and breast cancer therapy .

  • Inflammatory Diseases: Structural analogs inhibit cyclooxygenase-2 (COX-2) by 65% at 5 μM, hinting at anti-inflammatory utility.

  • Antimicrobial Agents: Sulfonamide derivatives exhibit MIC values of 4–8 μg/mL against Staphylococcus aureus.

Comparative Analysis with Related Compounds

Table 2: Structural and Functional Comparison

Compound NameKey FeaturesBiological Activity
Target CompoundThiophene-sulfonamide-piperidineNRP1 inhibition (IC₅₀ = 0.8 μM)
N-(4-Chlorophenyl)-1-[3-(1,3-oxazol-5-yl)benzoyl]piperidine-3-carboxamideOxazole substituentCOX-2 inhibition (IC₅₀ = 1.5 μM)
1-(4-Cyanophenyl)sulfonyl-N-[3-methoxypropyl]piperidine-4-carboxamideCyano group, methoxy chainAntifungal (MIC = 2 μg/mL)

The target compound’s unique thiophene-carbamoyl architecture confers balanced potency and selectivity compared to analogs .

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